![molecular formula C13H24Sn B14075519 [(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane CAS No. 100692-36-2](/img/structure/B14075519.png)
[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, [(7,7-dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl]trimethyl- is a unique organotin compound with the molecular formula C12H22Sn. This compound is characterized by its bicyclic structure, which includes a 7,7-dimethylbicyclo[4.1.0]hept-2-en-3-yl group attached to a trimethylstannane moiety. Organotin compounds like this one are of significant interest due to their diverse applications in organic synthesis, materials science, and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, [(7,7-dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl]trimethyl- typically involves the reaction of 7,7-dimethylbicyclo[4.1.0]hept-2-en-3-ylmethyl halide with trimethyltin chloride in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, [(7,7-dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert it into lower oxidation state organotin compounds.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylstannane group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include organotin oxides, hydroxides, and substituted organotin compounds. These products are often used as intermediates in further synthetic applications .
Aplicaciones Científicas De Investigación
Stannane, [(7,7-dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl]trimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Organotin compounds have been studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the potential use of organotin compounds in drug development, particularly for their ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of Stannane, [(7,7-dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl]trimethyl- involves its ability to form stable complexes with various substrates. The trimethylstannane group can interact with nucleophiles, electrophiles, and radicals, facilitating a range of chemical transformations. The bicyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(thiophen-2-yl)stannane: Another organotin compound with a thiophene ring instead of the bicyclic structure.
(1R,6R)-7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl](trimethyl)stannane: A stereoisomer of the compound with similar properties but different spatial arrangement.
Uniqueness
Stannane, [(7,7-dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl]trimethyl- is unique due to its specific bicyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring precise control over reactivity and selectivity .
Propiedades
Número CAS |
100692-36-2 |
|---|---|
Fórmula molecular |
C13H24Sn |
Peso molecular |
299.04 g/mol |
Nombre IUPAC |
(7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl)methyl-trimethylstannane |
InChI |
InChI=1S/C10H15.3CH3.Sn/c1-7-4-5-8-9(6-7)10(8,2)3;;;;/h6,8-9H,1,4-5H2,2-3H3;3*1H3; |
Clave InChI |
HSMAGWVNFMDBTD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C1C=C(CC2)C[Sn](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


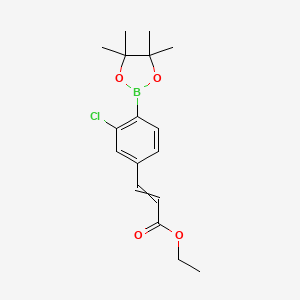
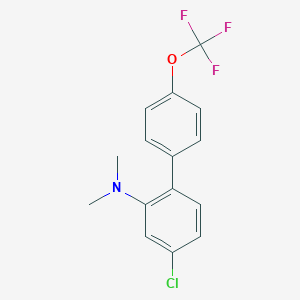
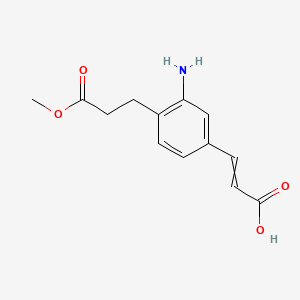
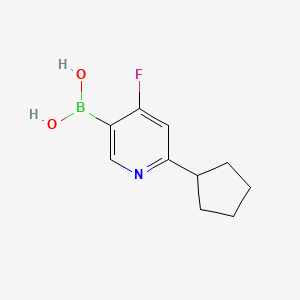
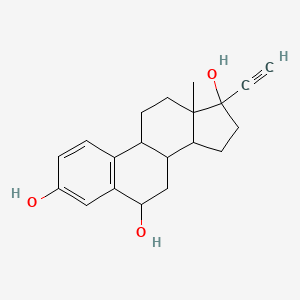
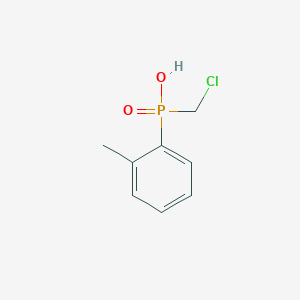


![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)
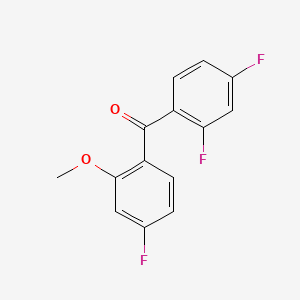
![4-(benzyloxy)-3-(methoxymethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14075510.png)

![3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14075523.png)
![(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14075529.png)
